ethyl 3-(1H-pyrazol-1-yl)propanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-pyrazol-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)4-7-10-6-3-5-9-10/h3,5-6H,2,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWSOMWSAZWPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Pyrazole Derivatives As Versatile Scaffolds in Organic Synthesis
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are highly valued in organic synthesis. mdpi.com Their unique structure serves as a versatile scaffold in various sectors, including medicine and agriculture. mdpi.com The pyrazole (B372694) nucleus is present in a number of well-established drugs with diverse therapeutic activities, demonstrating its pharmacological importance. nih.gov Some examples include the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant. nih.gov
The synthesis of pyrazole derivatives has been a subject of extensive research for over a century, with the first synthesis of pyrazole by Edward Buchner in 1889. mdpi.com A common and classical method for synthesizing pyrazoles involves the cyclocondensation reaction between a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated carbonyl compound, and a hydrazine (B178648) derivative. mdpi.comnih.gov Other methods include 1,3-dipolar cycloaddition reactions and multi-component processes. nih.govorientjchem.org The continuous development of new synthetic routes highlights the ongoing interest in this class of compounds. mdpi.com
The diverse biological activities of pyrazole derivatives are a primary driver for their synthesis and study. nih.gov They have been described as having antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, and antiviral properties, among others. nih.govnih.gov This broad spectrum of activity makes them attractive targets for drug discovery and development. frontiersin.org
Interactive Data Table: Examples of Biologically Active Pyrazole-Containing Drugs
Importance of Ester Functional Groups in Chemical Reactivity and Synthetic Design
Esters are a fundamental functional group in organic chemistry, characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon group. wikipedia.orgpressbooks.pub The general structure is often represented as R-COOR'. labxchange.org This functional group is prevalent in nature, contributing to the characteristic fragrances of many fruits and flowers. labxchange.orgchemistrytalk.org
The chemical reactivity of esters makes them valuable intermediates in synthetic organic chemistry. pressbooks.pub They can undergo a variety of transformations, including hydrolysis back to a carboxylic acid and an alcohol, and reaction with nucleophiles at the carbonyl carbon. pressbooks.pubbyjus.com Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a common and important reaction. byjus.com
In synthetic design, the ester group serves multiple purposes. It can act as a protecting group for carboxylic acids, and its relatively low polarity compared to alcohols and carboxylic acids can influence the physical properties of a molecule, such as its boiling point. labxchange.orgchemistrytalk.org Furthermore, esters are key components in the formation of polyesters, which are important plastics. wikipedia.org
Interactive Data Table: Common Ester Reactions and Applications
Specific Research Focus on Ethyl 3 1h Pyrazol 1 Yl Propanoate and Its Structural Analogues
Classical and Conventional Synthetic Routes
Cyclocondensation Reactions
Cyclocondensation reactions represent the most fundamental approach to constructing the pyrazole ring. These methods involve the reaction of a binucleophilic reagent, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species.
The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely used method that involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. jetir.org The reaction is typically catalyzed by acid and proceeds through an initial imine formation, followed by cyclization and dehydration to yield the aromatic pyrazole ring. jetir.org
The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles. For instance, the reaction of β-ketoesters with hydrazines can produce pyrazolones, which are tautomers of hydroxypyrazoles. beilstein-journals.org More directly related to pyrazole esters, the condensation of 2,4-diketocarboxylic esters with N-alkylhydrazines provides a direct route to 1-alkyl-pyrazole-5-carboxylic acid esters. google.com The reaction of methylhydrazine with 2,4-diketoheptanecarboxylic acid ethyl ester, for example, yields a mixture of isomeric products, primarily ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate. google.com
Table 1: Examples of Knorr Pyrazole Synthesis for Ester Derivatives
Another classical approach to pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as unsaturated aldehydes, ketones, and esters. beilstein-journals.org This reaction typically proceeds via an initial Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and elimination of water to form a dihydropyrazole (pyrazoline). The pyrazoline can then be oxidized to the corresponding aromatic pyrazole. In some cases, if a suitable leaving group is present on the hydrazine (e.g., tosylhydrazine), elimination occurs directly to yield the pyrazole. beilstein-journals.org
This method provides a pathway to various pyrazole esters when α,β-unsaturated esters are used as the starting material. The reaction mechanism involves the nucleophilic attack of the hydrazine, leading to cyclization and the formation of the pyrazole ring system.
Alkylation and Functionalization Protocols
The synthesis of this compound is most directly achieved by the N-alkylation of the parent pyrazole ring. This approach is highly efficient as it builds upon a readily available heterocyclic core.
The N-alkylation of pyrazole is a common strategy for introducing substituents onto the nitrogen atoms of the ring. mdpi.com For the synthesis of this compound, two primary alkylating strategies are prevalent: reaction with an ethyl 3-halopropanoate or Michael addition to ethyl acrylate (B77674).
The aza-Michael addition of pyrazole to an activated alkene like ethyl acrylate is a highly effective and atom-economical method. The reaction involves the conjugate addition of the N-H proton of pyrazole across the double bond of the acrylate ester. This reaction can be performed under various conditions, including base catalysis or even catalyst-free. nih.gov Catalysts such as silver carbonate (Ag₂CO₃) and cesium carbonate (Cs₂CO₃) have been shown to efficiently promote this transformation. nih.govbohrium.comresearchgate.net For example, using Ag₂CO₃ as a catalyst in DCE at 120 °C affords N-alkylated pyrazoles in good to excellent yields. bohrium.com Notably, for asymmetrically substituted pyrazoles, these reactions can proceed with high regioselectivity, favoring the N1-alkylated product. bohrium.comresearchgate.net
Alternatively, the N-alkylation can be accomplished using an ethyl 3-halopropanoate, such as ethyl 3-bromopropanoate. This reaction follows a standard nucleophilic substitution mechanism, where the pyrazole anion, typically generated by a base, displaces the halide. A patent describes the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, highlighting the utility of halo-alkanoate reagents in the synthesis of complex pyrazole derivatives. google.com Recently, enzyme-catalyzed alkylations using haloalkanes have also been developed, offering high regioselectivity. nih.govnih.gov
Table 2: N-Alkylation of Pyrazole for the Synthesis of this compound and Derivatives
The Pechmann pyrazole synthesis offers another route to pyrazole cores through the [3+2] cycloaddition of a diazo compound with an alkyne. The reaction of diazomethane (B1218177) with acetylenes is a classic example of this method. chemicalbook.com To synthesize pyrazole esters, this reaction can be adapted by using either a diazoacetic ester or an acetylene (B1199291) with an ester functionality.
The reaction between a diazo compound and ethyl propiolate, an electron-deficient alkyne, serves as a direct method for synthesizing pyrazole carboxylic acid esters. chemicalbook.com Ethyl propiolate is a versatile reagent in dipolar cycloaddition reactions for forming various heterocyclic compounds, including pyrazoles. chemicalbook.com The resulting pyrazoles inherently contain an ester group, making this a convergent approach to the target class of molecules.
Esterification and Propanoate Chain Formation
The formation of the ethyl propanoate group attached to the pyrazole ring is a critical step in the synthesis of the target molecule. This can be achieved through two primary pathways: the direct esterification of a pre-formed pyrazole propanoic acid or the construction of the propanoate chain via a Michael-type addition reaction.
One common method involves the synthesis of 3-[3-aryl(heteryl)pyrazol-4-yl]propanoic acids, which are then converted into their corresponding esters. nih.gov The precursor acids can be prepared by condensing 3-aryl(heteryl)-4-formylpyrazoles with malonic acid, followed by reduction of the resulting propenoic acid intermediate. nih.gov Once the 3-(1H-pyrazol-1-yl)propanoic acid is obtained, it can undergo a classic Fischer esterification reaction with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), to yield the final ethyl ester product. The efficiency of such esterification reactions is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. beilstein-journals.orgrsc.org For instance, increasing the temperature and the proportion of alcohol generally increases the reaction rate and yield of the resulting ester. beilstein-journals.org
Alternatively, the propanoate chain can be introduced directly onto the pyrazole ring via an aza-Michael addition reaction. In this approach, the pyrazole nitrogen acts as a nucleophile, attacking an activated alkene like ethyl acrylate. nih.govnih.gov This reaction directly forms the N-C bond and incorporates the complete ethyl propanoate moiety in a single, atom-economical step. The reaction is typically facilitated by a base or a catalyst to deprotonate the pyrazole N-H, thereby increasing its nucleophilicity. nih.govnih.gov
Modern and Sustainable Synthetic Strategies
In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, energy-saving, and environmentally benign methodologies. For the synthesis of pyrazole esters, this has led to the adoption of microwave and ultrasonic-assisted procedures, as well as advanced catalytic systems that offer improved yields and greener reaction profiles.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbohrium.comresearchgate.net The synthesis of pyrazole derivatives has significantly benefited from this technology. georgiasouthern.edunih.gov For example, the cyclization of chalcones with hydrazine hydrate (B1144303) to form pyrazole rings can be completed in minutes under microwave irradiation, a process that might take several hours with conventional heating. georgiasouthern.edu
Solvent-free microwave-assisted methods are particularly noteworthy for their green credentials. nih.govresearchgate.net In one approach, reactants are adsorbed onto a solid support, such as potassium carbonate (K₂CO₃), and irradiated with microwaves. nih.govresearchgate.net This technique not only avoids the use of hazardous solvents but also simplifies product purification. nih.gov These protocols have been successfully applied to the synthesis of various complex pyrazole-containing structures, demonstrating the versatility and efficiency of microwave assistance in this field. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazole Derivatives
| Product Type | Reaction | Method | Catalyst/Support | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 1,3,5-Trisubstituted Pyrazole | Cyclization of chalcone (B49325) and hydrazine hydrate | Microwave | Glacial Acetic Acid | 10 min | High | georgiasouthern.edu |
| 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxyphenyl)propane-1,3-dione | Claisen Condensation | Microwave (Solvent-free) | K₂CO₃ | Shorter time | Increased | researchgate.net |
This table is generated based on findings from related pyrazole syntheses.
The use of ultrasonic irradiation, or sonochemistry, provides another green and efficient alternative for synthesizing heterocyclic compounds, including pyrazoles. researchgate.net Ultrasound enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates.
Ultrasonic-assisted synthesis often results in excellent yields and shorter reaction times while operating at ambient bulk temperatures. researchgate.net A key advantage is its application in aqueous media, which serves as an environmentally benign solvent. For instance, a one-pot, three-component synthesis of complex pyrazole derivatives has been successfully performed in water under ultrasonic irradiation, catalyzed by indium(III) chloride. This method highlights the benefits of sonochemistry, including easy workup, excellent yields, and adherence to the principles of green chemistry. Similarly, the synthesis of other nitrogen-containing heterocycles has been shown to be significantly more efficient under sonication compared to traditional stirring methods. researchgate.net
Catalysis is central to modern organic synthesis, offering pathways to new molecules with high efficiency and selectivity. The synthesis of this compound and its analogs has been advanced through the use of both transition-metal catalysts and green catalysts.
Transition metals, particularly palladium, are highly effective catalysts for forming the C-N bond required in the synthesis of N-alkylated pyrazoles. bohrium.com Palladium-catalyzed reactions, such as the N-alkylation of amines, are valued for their high efficiency, mild operating conditions, and selectivity. bohrium.com One direct route to this compound is the palladium-catalyzed aza-Michael addition of pyrazole to ethyl acrylate. While specific palladium-catalyzed examples for this exact transformation are part of a broader field, related palladium-catalyzed N-alkenylations of N-aryl phosphoramidates with ethyl acrylate demonstrate the principle, proceeding under an oxygen atmosphere with high functional group compatibility.
Other transition metals also play a significant role. Silver(I) catalysts, such as silver carbonate (Ag₂CO₃), have been shown to efficiently catalyze the aza-Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds, including acrylates. These reactions proceed with high regioselectivity, favoring the N1-alkylated product, and can be scaled up to the gram level. Gold catalysts have been used for the hydroamination of alkynes with hydrazine hydrate, showcasing the versatility of transition metals in synthesizing pyrazole precursors.
The principles of green chemistry encourage the use of non-toxic, reusable, and efficient catalysts. In pyrazole synthesis, nano-sized zinc oxide (Nano-ZnO) has emerged as a highly effective and environmentally friendly heterogeneous catalyst. nih.gov Nano-ZnO can be used in aqueous media or under solvent-free conditions, often in conjunction with microwave irradiation, to promote the synthesis of pyrazole derivatives. Its advantages include high yields, short reaction times, simple workup procedures, and, crucially, the ability to be easily separated from the reaction mixture and reused multiple times without significant loss of catalytic activity. nih.gov
Ammonium chloride (NH₄Cl) is another example of a simple, inexpensive, and environmentally benign catalyst used for the synthesis of related heterocyclic systems like pyranopyrazoles. bohrium.com It has been successfully employed in four-component condensation reactions in water, providing good yields and simplifying the purification process. bohrium.com The use of water as a solvent and a cost-effective catalyst like NH₄Cl aligns perfectly with the goals of green chemistry, offering a sustainable alternative to conventional methods that rely on hazardous solvents and expensive catalysts.
Table 2: Comparison of Green Catalysts in Pyrazole Synthesis
| Catalyst | Substrates | Method/Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Nano-ZnO | Cinnamaldehydes, Hydrazine hydrate | Microwave (Solvent-free) | Good yield, Fast reaction, Reusable catalyst | |
| Nano-ZnO | Aldehyde, Malononitrile (B47326), Ethyl acetoacetate (B1235776), Hydrazine hydrate | Aqueous medium | Green route, Recyclable catalyst, Short reaction time | |
| Ag/La-ZnO | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Solvent-free grinding | High efficiency, Excellent yields, Reusability |
This table is generated based on findings from related pyrazole and pyranopyrazole syntheses.
Catalytic Methodologies
Metal-Free Conditions
The synthesis of pyrazole derivatives without the use of metal catalysts is a significant goal in green chemistry, offering advantages such as reduced cost, lower toxicity, and simplified purification processes. Several effective metal-free methodologies have been developed for the synthesis of pyrazole esters and related structures.
One notable approach involves a three-component, catalyst-free reaction between aldehyde hydrazones and acetylenic esters. researchgate.net This operationally simple method proceeds under mild conditions and demonstrates high regioselectivity and tolerance for a wide range of functional groups. researchgate.net The reactions can be scaled up significantly, providing key intermediates for various biologically active molecules. researchgate.net Another efficient metal-free strategy is the iodine-mediated oxidative C-N bond formation, which allows for the one-pot synthesis of various substituted pyrazoles from readily available α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org This avoids the need to isolate hydrazone intermediates, which can be unstable. organic-chemistry.org
The aza-Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds represents another fundamental metal-free pathway. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with ethyl propiolate can proceed without any additives to yield (E)-ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)acrylate, a compound structurally related to this compound. nih.gov Furthermore, a one-pot, two-component approach utilizes propargylic alcohols and N,N-diprotected hydrazines. organic-chemistry.org This method, catalyzed by boron trifluoride-diethyl ether (BF₃·OEt₂) followed by a base, provides 3,5-disubstituted 1H-pyrazoles in high yields under mild, metal-free conditions. organic-chemistry.org
| Methodology | Reactants | Key Features | Reference |
|---|---|---|---|
| Three-Component Reaction | Aldehyde hydrazones, Acetylenic esters | Catalyst-free, mild conditions, high regioselectivity, scalable. | researchgate.net |
| Oxidative C-N Bond Formation | α,β-Unsaturated aldehydes/ketones, Hydrazine salts | Iodine-mediated, one-pot, avoids isolation of hydrazone intermediates. | organic-chemistry.org |
| Aza-Michael Addition | Pyrazoles, α,β-Unsaturated carbonyl compounds (e.g., ethyl propiolate) | Proceeds without additives, forms N-substituted pyrazole esters. | nih.gov |
| Two-Component One-Pot Synthesis | Propargylic alcohols, N,N-Diprotected hydrazines | Acid-catalyzed followed by base-mediated cyclization, good yields. | organic-chemistry.org |
One-Pot Multicomponent Reaction (MCR) Approaches
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a complex product, minimizing waste and saving time. tandfonline.com These approaches are particularly valuable for constructing heterocyclic scaffolds like pyrazoles.
A classic and versatile MCR for pyrazole synthesis involves the condensation of 1,3-dicarbonyl compounds (such as β-ketoesters), hydrazines, and aldehydes. beilstein-journals.orgrsc.org For example, a three-component reaction of aldehydes, β-ketoesters, and hydrazines can be facilitated by a Lewis acid catalyst, which activates the enol tautomer of the β-ketoester for cyclization with an intermediary hydrazone, ultimately yielding highly substituted pyrazoles. beilstein-journals.org This method shows a high tolerance for various substituents. beilstein-journals.org
Variations of this theme have been extensively explored. Four-component reactions combining ethyl acetoacetate, hydrazine hydrate, various aldehydes, and malononitrile are commonly used to produce fused heterocyclic systems like pyrano[2,3-c]pyrazoles. tandfonline.combeilstein-journals.orgresearchgate.net These reactions showcase the utility of ethyl acetoacetate as a key building block. tandfonline.combeilstein-journals.org The conditions for these MCRs can be tuned, using various catalysts or even catalyst-free systems, to achieve high yields and selectivity. tandfonline.comrsc.org For instance, sodium gluconate has been used as an organic catalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles from these four components. rsc.org The development of MCRs continues to be a popular area of research for generating diverse libraries of pyrazole-based compounds efficiently. nih.gov
| Number of Components | Reactants | Product Type | Reference |
|---|---|---|---|
| Three | Aldehydes, β-Ketoesters, Hydrazines | Fully substituted pyrazoles | beilstein-journals.orgrsc.org |
| Four | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrate | Fused pyrazoles (e.g., Dihydropyrano[2,3-c]pyrazoles) | tandfonline.comrsc.org |
| Three | Enaminones, Hydrazine, Aryl halides | 1,3-Substituted pyrazoles | beilstein-journals.org |
| Four | Aldehydes, Ethyl acetoacetate, Barbituric acid, Hydrazine hydrate | Pyrazolopyranopyrimidines | researchgate.net |
Regioselective Synthesis and Control
The synthesis of substituted pyrazoles often yields a mixture of regioisomers, making the control of regioselectivity a critical challenge. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to two different pyrazole isomers.
Significant progress has been made in controlling the outcome of these reactions. A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles is achieved through the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org Research has shown that the choice of solvent plays a crucial role; aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), dramatically improve regioselectivity compared to protic solvents like ethanol. organic-chemistry.org This method is operationally simple and can be performed at room temperature. organic-chemistry.org
Steric factors can also dictate regioselectivity. In certain three-component reactions, the steric influence of the substituents directs the cyclization to favor one isomer. beilstein-journals.org Furthermore, complete regioselectivity is often observed when using arylhydrazines. beilstein-journals.org In the synthesis of N-carbonylvinylated pyrazoles via the Michael addition of asymmetrically substituted pyrazoles to conjugated carbonyl alkynes, high regioselectivity can be achieved, affording N1-substituted products. nih.gov Advanced methods, such as 1,3-dipolar cycloadditions of tosylhydrazones and nitroalkenes, also provide a versatile and highly regioselective route to 3,4-diaryl-1H-pyrazoles, with the regiochemical outcome confirmed by 2D-NMR techniques and supported by DFT calculations. rsc.org
| Reaction Type | Control Factor | Outcome | Reference |
|---|---|---|---|
| Condensation of 1,3-diketones and arylhydrazines | Solvent Choice (e.g., DMAc) | High regioselectivity for 1-aryl-3,4,5-substituted pyrazoles. | organic-chemistry.org |
| Three-component reactions | Steric hindrance of substituents | Favors the formation of a specific regioisomer. | beilstein-journals.org |
| Michael addition to conjugated alkynes | Use of asymmetrically substituted pyrazoles | High regioselectivity for N1-carbonylvinylated pyrazoles. | nih.gov |
| 1,3-Dipolar Cycloaddition | Reaction of tosylhydrazones and nitroalkenes | Selective synthesis of 3,4-diaryl-1H-pyrazoles. | rsc.org |
Cyclization Reactions for Dihydropyrazole and Pyrazole Ring Formation
The formation of the pyrazole ring is fundamentally a cyclization process. A predominant method for synthesizing 2-pyrazolines (dihydropyrazoles) is the cyclocondensation reaction between α,β-unsaturated carbonyl compounds and hydrazine derivatives. researchgate.netjst.go.jp This robust approach allows for the versatile placement of substituents on the pyrazoline ring by selecting appropriate starting materials. researchgate.net The reaction typically proceeds via a nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular Michael addition to close the ring. researchgate.net These dihydropyrazole intermediates can then be readily oxidized to the corresponding aromatic pyrazoles, often using mild oxidizing agents or even atmospheric oxygen. beilstein-journals.orgnih.gov
Alternative cyclization strategies provide direct access to the pyrazole core. The electrophilic cyclization of α,β-alkynic hydrazones is an effective method. acs.org These hydrazones, prepared from hydrazines and propargyl aldehydes or ketones, can be treated with molecular iodine or copper(I) iodide to undergo cyclization, affording 4-iodopyrazoles or other substituted pyrazoles in good yields. acs.orgacs.org Another approach involves the reaction of β,γ-unsaturated hydrazones, which undergo a copper-catalyzed aerobic oxidative cyclization initiated by the formation of a hydrazonyl radical, followed by cyclization and C=C bond cleavage. organic-chemistry.org These methods highlight the diverse cyclization pathways available for constructing the dihydropyrazole and pyrazole skeletons, forming the basis for many of the more complex synthetic strategies discussed previously.
Reactivity of the Pyrazole Heterocyclic Ring System
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is influenced by the electron-donating and electron-withdrawing nature of its constituent atoms and any attached substituents. The presence of the nitrogen atoms generally leads to a degree of electron-deficiency in the ring, affecting its susceptibility to electrophilic and nucleophilic attack.
The lone pair of electrons on the N1 nitrogen, involved in the linkage to the ethyl propanoate moiety, is part of the aromatic system. The N2 nitrogen has a lone pair in an sp²-hybridized orbital in the plane of the ring, which is responsible for the basic character of pyrazoles.
Reactions such as halogenation can occur on the pyrazole ring. For instance, pyrazoles can be halogenated using reagents like N-bromosuccinimide or by using a combination of a tetraalkylammonium halide (TBAX) and Oxone®, which provides a source of electrophilic halogen. researchgate.net
Chemical Transformations Involving the Propanoate Ester Moiety
The ethyl propanoate side chain offers a versatile handle for various chemical modifications, primarily centered around the ester functionality.
Hydrolytic Cleavage
The ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 3-(1H-pyrazol-1-yl)propanoic acid. This reaction is typically carried out under basic conditions, for example, using a base like potassium hydroxide (B78521) or sodium hydroxide in a suitable solvent such as methanol (B129727) or a mixture of water and an organic solvent. This transformation is often a necessary step in the synthesis of more complex molecules where the carboxylic acid is a key intermediate. For example, the hydrolysis of related pyrazole-containing esters is a noted side reaction that can occur under certain analytical conditions, such as reverse-phase HPLC. researchgate.net
Derivatization of the Ester Group
The ester group can be converted into a variety of other functional groups. For instance, it can be reduced to an alcohol using reducing agents like lithium aluminum hydride. The carbonyl group of the ester can also react with nucleophiles. For example, treatment with amines can lead to the formation of amides.
Reactivity of Substituents on the Pyrazole Ring (e.g., Nitro Group Reduction, Halogen Substitution)
The reactivity of this compound derivatives can be significantly altered by the presence of substituents on the pyrazole ring.
Nitro Group Reduction: A nitro group, which is strongly electron-withdrawing, can be introduced onto the pyrazole ring and subsequently reduced to an amino group. This transformation is commonly achieved using reducing agents such as iron powder in the presence of an acid like acetic acid or with hydrazine hydrate catalyzed by iron. rsc.org The resulting amino group can then be further functionalized, for example, through diazotization followed by substitution.
Halogen Substitution: Halogen atoms, such as bromine or chlorine, on the pyrazole ring serve as excellent leaving groups for various nucleophilic substitution and cross-coupling reactions. For instance, a bromo-substituted pyrazole can undergo Suzuki-Miyaura coupling to form a new carbon-carbon bond. rsc.org
Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the further functionalization of this compound derivatives, particularly those bearing a halogen substituent on the pyrazole ring.
The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govrsc.org For pyrazole-containing compounds, a halogenated pyrazole derivative can be coupled with a variety of boronic acids to introduce aryl, heteroaryl, or other groups onto the pyrazole ring. rsc.orgnih.gov The success of these reactions often depends on the choice of palladium catalyst, ligands, and reaction conditions to overcome potential inhibition by the nitrogen-rich heterocycle. nih.gov For example, the use of specific phosphine (B1218219) ligands like SPhos and XPhos has been shown to be effective for the Suzuki-Miyaura coupling of unprotected chloroindazoles, which are structurally related to pyrazoles. nih.gov
Mechanistic Investigations of Reactions Involving Ethyl 3 1h Pyrazol 1 Yl Propanoate and Analogues
Elucidation of Reaction Mechanisms in Cyclization Processes
The transformation of ethyl 3-(1H-pyrazol-1-yl)propanoate and its analogues into fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, is a key area of research. The elucidation of these cyclization mechanisms reveals a sequence of carefully orchestrated chemical events.
Typically, the synthesis of fused pyrimidine (B1678525) rings from pyrazole (B372694) precursors involves the reaction of an amino-substituted pyrazole with a β-dicarbonyl compound or its equivalent. nih.gov For analogues of this compound, where the pyrazole ring is substituted with an amino group, the process often begins with a nucleophilic attack. The reaction to form pyrazolo[1,5-a]pyrimidines is proposed to proceed through an initial Michael addition of the amino pyrazole to an unsaturated system like an enaminone. nih.gov This is followed by an intramolecular cyclization, where the ring nitrogen attacks a carbonyl or a similar electrophilic center. nih.gov The final steps involve the elimination of a small molecule, such as water or dimethylamine (B145610), to afford the aromatic fused-ring system. nih.gov
Computational studies have provided deeper insight into the cyclization of related compounds like aryl propiolates with radicals, demonstrating that the reaction can proceed via two distinct pathways: electrophilic aromatic substitution (EAS) and homolytic aromatic substitution (HAS). rsc.org These studies show that radicals tend to favor ipso-cyclization, while cationic intermediates are responsible for ortho-cyclization. rsc.org In some cases, the cyclization process is not straightforward. For instance, the reaction of hydrazones with nitroolefins to form pyrazoles is believed to occur via a stepwise cycloaddition mechanism, as indicated by stereochemical studies of the key pyrazolidine (B1218672) intermediate. organic-chemistry.org
A one-pot methodology for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives involves a cascade cyclization followed by oxidative halogenation. nih.gov The proposed mechanism for this process is detailed below:
Michael Addition: The initial step is the Michael addition of an amino pyrazole to an enaminone, forming intermediate I. nih.gov
Intramolecular Cyclization: Intermediate I undergoes intramolecular cyclization to produce intermediate II. nih.gov
Elimination: The elimination of water and dimethylamine from intermediate II leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core (III). nih.gov
Halogenation: The fused pyrimidine ring then reacts with in-situ generated iodine to yield the final halogenated product. nih.gov
| Reaction Type | Starting Materials | Key Mechanistic Steps | Product Class |
| Pyrazolo[1,5-a]pyrimidine Synthesis | 5-Aminopyrazoles, Enaminones | Michael Addition, Intramolecular Cyclization, Dehydration/Elimination nih.gov | Fused Pyrimidines |
| Pyrazolo[3,4-b]pyridine Synthesis | 5-Aminopyrazole, α,β-Unsaturated Ketones | Michael Addition, Nucleophilic Attack on Carbonyl, Dehydration, Oxidation nih.gov | Fused Pyridines |
| Pyrrolidinedione Synthesis | Nitromethane, Coumarin | Michael Addition, Nef-type Rearrangement, Cyclization rsc.org | Pyrrolidinediones |
| Radical Cyclization | Aryl Propiolates, Radicals | Homolytic Aromatic Substitution (HAS) or Electrophilic Aromatic Substitution (EAS) rsc.org | Coumarins |
Role of Catalysts and Reagents in Guiding Reaction Pathways
Catalysts and reagents play a pivotal role in directing the reaction pathways of this compound and its analogues, often determining the regioselectivity and efficiency of the synthesis.
The synthesis of the parent N-alkylated pyrazole itself is highly dependent on the conditions used. Traditional N-alkylation methods often involve deprotonating the pyrazole nitrogen with a base, followed by the addition of an alkyl halide. semanticscholar.org However, alternative methods have been developed to avoid strong bases or high temperatures. One such method involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst like camphorsulfonic acid. semanticscholar.orgmdpi.com This reaction provides good yields for N-alkylation with various groups. mdpi.com For unsymmetrical pyrazoles, this acid-catalyzed method leads to a mixture of regioisomers, with steric effects controlling the major product. semanticscholar.orgmdpi.com Phase transfer catalysis, using reagents like 18-crown-6 (B118740) with potassium tert-butoxide, also enables the efficient N-alkylation of pyrazoles under mild conditions, often without a solvent. researchgate.net
In cyclization reactions, the choice of catalyst is critical. The condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) to form a pyrazole derivative can be efficiently catalyzed by nano-ZnO, achieving excellent yields. nih.gov Similarly, copper triflate (Cu(OTf)₂) has been used as a catalyst for the condensation of chalcones with hydrazines. nih.gov In the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines, potassium persulfate (K₂S₂O₈) is a key reagent, promoting both the initial cyclization and the subsequent oxidative halogenation in the presence of a sodium halide. nih.gov
The following table summarizes the role of various catalysts and reagents in key transformations:
| Reaction | Catalyst/Reagent | Function | Outcome |
| N-Alkylation | Brønsted Acid (e.g., Camphorsulfonic Acid) semanticscholar.orgmdpi.com | Activates trichloroacetimidate electrophile | Provides an alternative to base-mediated alkylation; sterically controlled regioselectivity. semanticscholar.orgmdpi.com |
| N-Alkylation | Phase Transfer Catalyst (e.g., 18-crown-6) researchgate.net | Facilitates reaction between phases | Allows for mild, solvent-free N-alkylation. researchgate.net |
| Condensation/Cyclization | Nano-ZnO nih.gov | Lewis acid catalyst | High efficiency in pyrazole formation from 1,3-dicarbonyls and hydrazines. nih.gov |
| Condensation/Cyclization | Copper Triflate (Cu(OTf)₂) nih.gov | Lewis acid catalyst | Promotes condensation of chalcones with hydrazines. nih.gov |
| Cyclization/Oxidative Halogenation | Potassium Persulfate (K₂S₂O₈) / Sodium Halide (NaX) nih.gov | Oxidant and Halogen Source Promoter | Enables one-pot cascade reaction to form halogenated fused pyrimidines. nih.gov |
Studies on Intramolecular and Intermolecular Reactions
This compound and its analogues participate in both intramolecular reactions, where the molecule reacts with itself, and intermolecular reactions, where it reacts with another molecule.
Intramolecular Reactions: The most significant intramolecular reaction involving this class of compounds is cyclization to form fused heterocyclic systems. The propanoate side chain provides the necessary three-carbon unit to form a six-membered ring fused to the pyrazole. A practical synthesis of 1-substituted 5-aminopyrazolo[4,3-d]pyrimidin-7-ones utilizes an intramolecular Friedel-Crafts type cyclization. jst.go.jp Similarly, the treatment of dicarbonyl compounds can lead to intramolecular aldol (B89426) condensations, which favor the formation of five- and six-membered rings. vanderbilt.edu In the case of ethyl 3-(5-amino-1H-pyrazol-1-yl)propanoate analogues, intramolecular condensation between the amino group and the ester moiety (often after conversion to a more reactive derivative) can lead to the formation of pyrazolo[1,5-a]pyrimidin-7-ones. The mechanism involves the nucleophilic amino group attacking the electrophilic carbonyl carbon of the side chain, followed by cyclization and elimination. nih.gov
Intermolecular Reactions: Intermolecular reactions expand the synthetic utility of pyrazole derivatives. One of the most important is the 1,3-dipolar cycloaddition. nih.gov In these reactions, a 1,3-dipole like a nitrilimine (often generated in situ) reacts with a dipolarophile. mdpi.com While this compound itself is not a dipole, related pyrazole-containing structures can be synthesized using this method. For example, ethyl propiolate can act as a dipolarophile, reacting with diazo compounds or nitrile imines to form pyrazoles. chemicalbook.comnih.gov
Condensation reactions are another major class of intermolecular processes. The synthesis of 1H-pyrazolo[3,4-b]pyridines can be achieved by reacting a 5-aminopyrazole with a 1,3-dicarbonyl compound. nih.gov The mechanism involves the formation of a pyridine (B92270) ring onto the existing pyrazole ring, where the more electrophilic carbonyl group of the dicarbonyl compound reacts first. nih.gov
| Reaction Type | Description | Example |
| Intramolecular | The molecule reacts with itself, typically forming a new ring. | Cyclization of ethyl 3-(5-amino-1H-pyrazol-1-yl)propanoate analogues to form pyrazolo[1,5-a]pyrimidin-7-ones. nih.gov |
| Intramolecular | Friedel-Crafts type cyclization. | Synthesis of 1-substituted 5-aminopyrazolo[4,3-d]pyrimidin-7-ones. jst.go.jp |
| Intermolecular | The molecule reacts with a separate molecule. | 1,3-dipolar cycloaddition between a nitrilimine and an alkyne (like ethyl propiolate) to form a pyrazole ring. mdpi.comchemicalbook.com |
| Intermolecular | Condensation reaction. | Reaction of 5-aminopyrazole with a 1,3-dicarbonyl compound to synthesize 1H-pyrazolo[3,4-b]pyridines. nih.gov |
Insights into Nucleophilic Substitution and Condensation Mechanisms
The pyrazole ring and its side chains exhibit distinct reactivities in nucleophilic substitution and condensation reactions, governed by the electronic properties of the heterocyclic system.
Nucleophilic Substitution: The pyrazole ring is a π-excessive aromatic heterocycle. nih.gov Due to the presence of the electronegative nitrogen atoms, the C3 and C5 positions are electron-deficient and thus susceptible to nucleophilic attack. nih.govresearchgate.net In contrast, the C4 position is electron-rich and is the preferred site for electrophilic substitution. nih.govresearchgate.net Nucleophilic substitution reactions can occur, for instance, on N-nitropyrazoles, demonstrating the ring's ability to accommodate nucleophilic attack under the right conditions. acs.org The substitution of hydrogen at these positions is also possible.
Condensation Mechanisms: The propanoate side chain of this compound is primed for condensation reactions. The carbonyl group of the ester makes the α-protons (on the carbon adjacent to the C=O group) acidic. vanderbilt.edu In the presence of a suitable base, one of these protons can be removed to form a nucleophilic enolate. This enolate can then attack an electrophilic carbonyl carbon of another molecule (such as an aldehyde or ketone) in a carbonyl condensation reaction. vanderbilt.edu
This process is the cornerstone of reactions like the Claisen condensation (reaction between two esters) or the Aldol condensation (reaction with an aldehyde or ketone). vanderbilt.edu For example, the enolate derived from this compound could theoretically react with an aldehyde in a mixed aldol-type reaction. The general mechanism involves:
Enolate Formation: A base removes an α-proton from the ester to form a nucleophilic enolate. vanderbilt.edupressbooks.pub
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of a second molecule, forming a tetrahedral alkoxide intermediate. vanderbilt.edupressbooks.pub
Protonation: The alkoxide is protonated (usually by the solvent or upon acidic workup) to yield the final β-hydroxy carbonyl product. vanderbilt.edupressbooks.pub
In many cases, this initial adduct can undergo subsequent dehydration, especially under acidic or basic conditions, to yield a more stable α,β-unsaturated carbonyl compound. vanderbilt.edu
Advanced Spectroscopic and Structural Elucidation of Pyrazole Esters
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For ethyl 3-(1H-pyrazol-1-yl)propanoate, ¹H and ¹³C NMR, along with advanced 2D techniques, provide unambiguous structural confirmation.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, distinct signals are expected for the protons on the pyrazole (B372694) ring and the ethyl propanoate moiety.
The pyrazole ring protons (H-3, H-4, and H-5) typically appear in the aromatic region of the spectrum. The H-4 proton is expected to show a triplet splitting pattern due to coupling with both H-3 and H-5. The H-3 and H-5 protons would appear as doublets of doublets, or more simply as triplets if their coupling constants to H-4 are similar.
The ethyl propanoate chain gives rise to several characteristic signals. The two methylene (B1212753) groups adjacent to the pyrazole nitrogen and the carbonyl group (-NCH₂CH₂COO-) would appear as two distinct triplets. The ethyl ester group (-OCH₂CH₃) would present as a quartet for the methylene protons and a triplet for the terminal methyl protons.
Illustrative ¹H NMR Data Table for this compound Note: The following data is an illustrative representation of expected chemical shifts and multiplicities. Actual experimental values may vary based on solvent and instrument conditions.
| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| a | 1.25 | Triplet | 7.1 | 3H | -OCH₂CH ₃ |
| b | 2.95 | Triplet | 6.8 | 2H | -NCH ₂CH ₂COO- |
| c | 4.15 | Quartet | 7.1 | 2H | -OCH ₂CH₃ |
| d | 4.45 | Triplet | 6.8 | 2H | -NCH ₂CH₂COO- |
| e | 6.30 | Triplet | 2.2 | 1H | Pyrazole H-4 |
| f | 7.50 | Doublet | 1.8 | 1H | Pyrazole H-5 |
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., alkyl, aromatic, carbonyl). For this compound, eight distinct carbon signals are expected.
The carbonyl carbon of the ester group is the most deshielded, appearing far downfield. The carbons of the pyrazole ring appear in the aromatic region, while the carbons of the ethyl and propyl fragments appear in the upfield, aliphatic region of the spectrum.
Illustrative ¹³C NMR Data Table for this compound Note: The following data is an illustrative representation of expected chemical shifts. Actual experimental values may vary.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 14.2 | -OCH₂C H₃ |
| 34.5 | -NCH₂C H₂COO- |
| 48.0 | -NC H₂CH₂COO- |
| 61.0 | -OC H₂CH₃ |
| 106.0 | Pyrazole C-4 |
| 129.5 | Pyrazole C-5 |
| 139.0 | Pyrazole C-3 |
While 1D NMR provides foundational data, 2D NMR experiments are essential for definitive structural confirmation.
COSY (Correlation Spectroscopy) would show correlations between adjacent protons, confirming, for example, the -CH₂-CH₂- connectivity in the propanoate chain and the relationships between the H-3, H-4, and H-5 protons on the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it reveals correlations between protons and carbons over two or three bonds. nih.gov This would definitively link the propanoate chain to the pyrazole ring by showing a correlation from the N-CH₂ protons (d) to the pyrazole carbons (C-3 and C-5). nih.gov
Regarding tautomerism, this phenomenon is a critical consideration for many pyrazole derivatives, particularly those that are unsubstituted on the nitrogen atoms or have substituents at the 3 or 5 positions. nih.govnih.gov This can lead to an equilibrium between two different forms, which can sometimes be observed by NMR, often requiring low-temperature studies to slow the exchange rate. researchgate.netresearchgate.net However, for this compound, the presence of the substituent at the N-1 position locks the structure and prevents this type of prototropic tautomerism, simplifying the resulting spectra. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be dominated by a very strong absorption band for the ester carbonyl (C=O) stretch, typically found around 1730 cm⁻¹. Other key absorbances would include C-H stretching vibrations for both aliphatic and aromatic protons, C-O stretching for the ester linkage, and C=N and C=C stretching vibrations characteristic of the pyrazole ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems and electronic transitions within a molecule. The pyrazole ring and the carbonyl group act as chromophores. One would expect to observe absorptions corresponding to π→π* transitions associated with the conjugated system of the pyrazole ring and n→π* transitions associated with the non-bonding electrons on the oxygen of the carbonyl group.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns
Mass Spectrometry (MS) is a destructive technique that provides information about the molecular weight and structural fragments of a molecule. For this compound (molar mass: 168.19 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 168.
The fragmentation pattern provides a fingerprint of the molecule's structure. Key expected fragments would include:
Loss of the ethoxy group (-OCH₂CH₃) resulting in a peak at m/z = 123.
Loss of the ethyl group (-CH₂CH₃) resulting in a peak at m/z = 139.
Cleavage of the entire propanoate side chain, leading to a fragment corresponding to the pyrazole ring itself.
A characteristic peak for the pyrazolyl-N-methylene cation [C₄H₅N₂]⁺ at m/z = 81.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₁₂N₂O₂). This is a critical step in confirming the identity of a newly synthesized compound.
X-ray Crystallography for Definitive Structural Determination
X-ray Crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique yields exact bond lengths, bond angles, and torsional angles, as well as information about how the molecules pack together in the crystal lattice (intermolecular interactions).
To date, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. If a structure were determined, it would provide irrefutable proof of the atomic connectivity and the conformation of the propanoate side chain relative to the planar pyrazole ring.
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and conformation. While a detailed crystal structure for the specific isomer ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate has been reported, crystallographic data for this compound is not as readily available in the surveyed literature. iucr.org
For a related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the crystal system was determined to be triclinic with a P space group. iucr.org Key parameters from such an analysis would typically include the unit cell dimensions (a, b, c, α, β, γ), the volume of the unit cell (V), the number of molecules per unit cell (Z), and the calculated density (Dx). The refinement of the crystal structure model would yield R-factors, which indicate the agreement between the crystallographic model and the experimental X-ray diffraction data. iucr.org A hypothetical data table for this compound, were it to be crystallized and analyzed, is presented below to illustrate the type of information that would be obtained.
Hypothetical Crystal Data for this compound
| Parameter | Hypothetical Value |
| Empirical Formula | C₈H₁₂N₂O₂ |
| Formula Weight | 168.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 925.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.205 |
| R-factor | 0.045 |
| wR-factor | 0.120 |
Analysis of Intermolecular Interactions and Crystal Packing
In the absence of a specific crystal structure for this compound, we can infer potential interactions based on its molecular structure and studies of similar pyrazole derivatives. The molecule contains several features capable of participating in hydrogen bonding and other weak interactions: the pyrazole ring with its nitrogen atoms, and the ester group with its oxygen atoms. The aliphatic ethyl and propanoate chains can engage in van der Waals forces.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed empirical formula, providing strong evidence for its composition. The molecular formula for this compound is C₈H₁₂N₂O₂, with a molar mass of 168.19 g/mol .
The theoretical elemental composition can be calculated as follows:
Carbon (C): (8 * 12.011) / 168.19 * 100% = 57.13%
Hydrogen (H): (12 * 1.008) / 168.19 * 100% = 7.19%
Nitrogen (N): (2 * 14.007) / 168.19 * 100% = 16.66%
Oxygen (O): (2 * 15.999) / 168.19 * 100% = 19.02%
An experimental elemental analysis of a pure sample of this compound would be expected to yield values very close to these theoretical percentages, typically within a ±0.4% margin of error, thereby validating the empirical formula.
Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data
| Element | Theoretical % | Hypothetical Found % |
| Carbon | 57.13 | 57.05 |
| Hydrogen | 7.19 | 7.25 |
| Nitrogen | 16.66 | 16.61 |
Computational and Theoretical Investigations of Pyrazole Esters
Density Functional Theory (DFT) Calculations and Molecular Modeling
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.netresearchgate.net These calculations are foundational for understanding the behavior of pyrazole (B372694) derivatives at a molecular level. dntb.gov.ua Methodologies such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy in predicting molecular properties. researchgate.netdntb.gov.ua
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. researchgate.net This process systematically adjusts bond lengths, bond angles, and dihedral angles to locate a stable conformation on the potential energy surface. For pyrazole derivatives, DFT calculations can accurately predict the planarity of the pyrazole ring and the orientation of its substituents. researchgate.net
Conformational analysis, often performed through potential energy surface (PES) scans, investigates how the molecule's energy changes with the rotation around specific single bonds. sci-hub.se For ethyl 3-(1H-pyrazol-1-yl)propanoate, this would involve rotations around the bonds connecting the pyrazole ring to the propanoate side chain. This analysis helps identify the most stable conformer(s) and the energy barriers between them. sci-hub.se
Table 1: Representative Optimized Geometrical Parameters for a Pyrazole Ring System (DFT/B3LYP) Note: This table presents typical values for a substituted pyrazole ring and not specific experimental values for this compound.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | N1-N2 | 1.345 |
| N2-C3 | 1.330 | |
| C3-C4 | 1.420 | |
| C4-C5 | 1.375 | |
| C5-N1 | 1.350 | |
| Bond Angle (°) | C5-N1-N2 | 112.0 |
| N1-N2-C3 | 105.0 | |
| N2-C3-C4 | 111.5 | |
| C3-C4-C5 | 106.0 | |
| C4-C5-N1 | 105.5 |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity and basicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus governing the molecule's electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For a related pyrazole derivative, ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, the HOMO was primarily centered on the phenyl and pyrazole portions, while the LUMO was located on the ethyl propanoate chain and cyano group. nih.gov The calculated HOMO and LUMO energies were -6.59 eV and -0.82 eV, respectively, resulting in an energy gap of 5.77 eV. nih.gov
Table 2: Frontier Molecular Orbital Properties of a Representative Pyrazole Ester Data based on ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.59 |
| ELUMO | -0.82 |
| Energy Gap (ΔE) | 5.77 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution across a molecule's surface. dntb.gov.uaresearchgate.net It helps to predict regions susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or neutral potential. researchgate.netwalisongo.ac.id In pyrazole systems, the nitrogen atoms of the ring typically show negative potential, making them potential sites for hydrogen bonding or coordination, while the N-H proton exhibits a positive potential. researchgate.net
Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule from the results of quantum chemical calculations. uni-muenchen.de While it has known limitations, such as basis set dependency, it provides a useful qualitative picture of charge distribution. uni-muenchen.de This analysis helps in understanding the electrostatic interactions within the molecule and with other molecules. For pyrazole esters, this method can quantify the electron-withdrawing or electron-donating effects of the ester group on the pyrazole ring, providing insights into the molecule's reactivity and intermolecular interactions. dntb.gov.ua
Table 3: Example Mulliken Atomic Charges for a Pyrazole Ring Note: These are representative values and can vary significantly with substitution and computational method.
| Atom | Mulliken Charge (a.u.) |
|---|---|
| N1 | -0.25 |
| N2 | -0.15 |
| C3 | +0.10 |
| C4 | -0.05 |
| C5 | +0.08 |
Molecules with significant charge separation and extended π-conjugation can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and telecommunications. Computational methods can predict NLO behavior by calculating the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Pyrazoline derivatives, which are structurally related to pyrazoles, have been studied for their NLO properties. researchgate.netresearchgate.net DFT calculations are used to determine these parameters, helping to screen potential NLO materials and understand the structure-property relationships that govern their optical response. researchgate.net
Table 4: Calculated NLO Properties for a Representative Organic Molecule Note: Values are illustrative and highly dependent on the specific molecular structure.
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | ~2-5 Debye |
| Polarizability (α) | ~100-200 a.u. |
| First Hyperpolarizability (β) | Variable (10-30 esu) |
Tautomerism and Isomerism Studies
Unsubstituted or monosubstituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring, a phenomenon known as annular prototropic tautomerism. beilstein-journals.org For a 3-substituted pyrazole like this compound (assuming the propanoate chain is at position 1), the tautomerism would apply to its precursor, 3-substituted pyrazole, which can exist as 3-substituted-1H-pyrazole and 5-substituted-1H-pyrazole.
The relative stability of these tautomers is highly dependent on the nature of the substituents and the solvent. researchgate.netfu-berlin.de Electron-withdrawing groups and electron-donating groups can influence the equilibrium. researchgate.netnih.gov For instance, studies on pyrazoles with ester and amide groups have shown that the preferred tautomer is often the one where the pyrazole nitrogen with a lone pair is closer to the more electron-withdrawing substituent. nih.gov Computational studies can determine the relative energies of the different tautomers, predicting which form is likely to be dominant in the gas phase or in various solvents. researchgate.net
Prototropic Tautomerism in Pyrazole Derivatives
Pyrazole and its derivatives are characterized by a fascinating structural feature known as prototropic annular tautomerism. nih.gov This phenomenon involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the five-membered heterocyclic ring. nih.govpurkh.com This reversible isomerization results in two distinct tautomeric forms that can coexist in equilibrium. purkh.com For a pyrazole ring substituted at the 3(or 5)-position, this equilibrium involves the 1H- and 2H- tautomers, where the NH group is at position 1 or 2, respectively. nih.gov
The interconversion between these tautomers is a dynamic process, the rate of which can be influenced by several factors including the physical state, temperature, and the nature of the solvent. nih.gov For instance, in unsymmetrically substituted pyrazoles, it can be challenging to distinguish the signals for the C3 and C5 positions using techniques like NMR spectroscopy due to rapid interconversion. nih.gov However, the use of dipolar aprotic solvents and low temperatures can slow down this process, allowing for the observation of individual tautomers. nih.gov
Computational studies, often employing Density Functional Theory (DFT) and ab initio methods, are crucial for understanding the energetics of this tautomerism. researchgate.netresearchgate.net These theoretical approaches allow for the calculation of the relative stabilities of the different tautomeric forms and the energy barriers separating them. nih.gov For the parent pyrazole molecule, the tautomeric forms are identical, but for substituted pyrazoles, one tautomer is typically more stable than the other. purkh.com Theoretical calculations have shown that even in the gas phase, the stability of pyrazole tautomers is significantly dependent on the nature and position of the substituents on the ring. researchgate.netresearchgate.net
Influence of Substituents on Tautomeric Preferences and Stability
The electronic nature of substituents on the pyrazole ring plays a decisive role in determining the position of the tautomeric equilibrium. nih.govresearchgate.net Computational studies have systematically investigated these effects, providing detailed insights into the factors governing tautomeric preference.
Ab initio calculations have shown that the position of a substituent profoundly affects the relative stability of the tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert different stabilizing effects depending on their location on the pyrazole ring. nih.govresearchgate.net
Electron-Donating Groups (EDGs): Groups such as -F, -Cl, -OH, -NH₂, and -CH₃, which donate electron density primarily through the π-system, tend to favor the tautomer where the substituent is at the C3 position (adjacent to the NH group). nih.gov
Electron-Withdrawing Groups (EWGs): Conversely, groups like -BH₂, -CFO, -COOH, and -CHO, which withdraw electron density, stabilize the tautomer where the substituent is at the C5 position. nih.gov
A study on disubstituted 1H-pyrazoles containing both an ester or amide group and another substituent (methyl, amino, or nitro) revealed a complex interplay of factors. mdpi.com Theoretical analysis indicated that the preference for a specific tautomer is a delicate balance between the aromaticity of the pyrazole ring (influenced by the second substituent), the potential for internal hydrogen bonds, and intermolecular interactions with the surrounding environment. mdpi.com For instance, in the case of a pyrazole with an amino substituent, theoretical calculations for an isolated molecule predicted the C5-substituted tautomer to be more stable. However, experimental NMR studies in a polar solvent like DMSO showed an equilibrium between tautomers, and in the solid crystal state, the C3-substituted tautomer was observed. mdpi.com This highlights the significant influence of the environment's polarity on tautomeric preference. mdpi.com
The table below summarizes the influence of various substituents on the stability of pyrazole tautomers as determined by computational studies.
| Substituent Group | Position | Effect on Tautomer Stability |
| Electron-Donating (e.g., -F, -OH, -NH₂, -CH₃) | C3/C5 | Favors the tautomer with the substituent at the C3 position. nih.gov |
| Electron-Withdrawing (e.g., -CFO, -COOH, -CHO) | C3/C5 | Stabilizes the tautomer with the substituent at the C5 position. nih.govresearchgate.net |
| Aryl (Electron-Donating) | C5 | Stabilizes the tautomer. researchgate.net |
| Aryl (Electron-Withdrawing) | C3 | Stabilizes the tautomer. researchgate.net |
| Ester/Amide Groups | C3/C5 | Preference depends on a balance of aromaticity, internal hydrogen bonds, and intermolecular interactions. mdpi.com |
Studies on Intermolecular Interactions and Self-Aggregation Phenomena
Computational investigations have been instrumental in elucidating the non-covalent interactions that govern the self-assembly of pyrazole derivatives. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom) allows NH-pyrazoles to form robust intermolecular N-H···N hydrogen bonds. nih.govnih.gov These interactions are the primary driving force for the self-aggregation of pyrazole molecules into various supramolecular architectures, such as dimers, trimers, tetramers, and infinite chains. nih.govnih.gov
The specific aggregation pattern is influenced by the nature and position of the substituents on the pyrazole ring. nih.gov Theoretical studies have predicted that bulkier substituents tend to favor the formation of discrete dimeric crystals. nih.gov The hydrogen bonds in these aggregates are often described as resonance-assisted hydrogen bonds (RAHB), where the π-delocalization within the pyrazole ring enhances the strength of the hydrogen bond. nih.gov However, studies have also shown that because the pyrazole ring itself is already highly delocalized, the additional stabilization from the hydrogen bond formation may not be as significant as in other systems, except in specific cases like symmetrically 3,5-disubstituted pyrazoles which can form particularly short and strong hydrogen bonds. nih.gov
In addition to hydrogen bonding, other intermolecular forces such as C-H···O and weak C-H···π interactions can play a role in the crystal packing, linking the primary hydrogen-bonded aggregates into more complex two-dimensional or three-dimensional networks. nih.gov Computational models like the Polarizable Continuum Model (PCM) are used to study these interactions in solution, providing insight into how the solvent environment influences aggregation. researchgate.net
| Type of Interaction | Description | Resulting Structure |
| N-H···N Hydrogen Bond | The primary interaction between the N-H proton of one molecule and the lone pair of the N2 atom of another. nih.gov | Dimers, trimers, tetramers, infinite chains. nih.govnih.gov |
| C-H···O Hydrogen Bond | Occurs in pyrazole esters, linking molecules into chains. nih.gov | Extended chains. nih.gov |
| C-H···π Interaction | Weak interaction between a C-H bond and the pyrazole ring's π-system. nih.gov | Links chains into two-dimensional networks. nih.gov |
| π-π Stacking | Stacking interactions between the aromatic pyrazole rings. mdpi.com | Contributes to the stability of self-assembled structures like dimers. mdpi.com |
Calculation of Activation Energy Barriers and Reaction Energetics
Quantum mechanical calculations are a powerful tool for investigating the kinetics and thermodynamics of reactions involving pyrazole esters. By modeling the potential energy surface of a reaction, chemists can calculate the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which are crucial parameters for predicting reaction rates and understanding reaction mechanisms. nih.govwuxiapptec.com
Computational studies have been applied to various reactions of pyrazoles, including isomerization and alkylation. For instance, the high-temperature isomerization of N-substituted pyrazoles was studied using both kinetic experiments and DFT calculations. nih.govrsc.orgresearchgate.net These studies demonstrated that such reactions can have very high activation energy barriers, often in the range of 50–70 kcal/mol, making them inaccessible under normal laboratory conditions. nih.govrsc.org The calculations showed that the magnitude of the activation barrier is highly dependent on the substituent at the N1 position. nih.gov
In another example, the regioselectivity of pyrazole alkylation was investigated by calculating the activation energies for attack at the N1 versus the N2 position. wuxiapptec.com Initial calculations using a generic alkylating agent (CH₃Br) predicted that N1 alkylation would be favored. However, when the actual reagent used in the synthesis (N-methyl chloroacetamide) was modeled, the calculations correctly predicted the experimentally observed preference for N2 alkylation. wuxiapptec.com The reversal in selectivity was attributed to a stabilizing hydrogen bond in the transition state leading to the N2 product. wuxiapptec.com This demonstrates the predictive power of computational chemistry in understanding and optimizing synthetic reactions.
The table below presents examples of calculated activation energies for different reactions involving pyrazole derivatives.
| Reaction | Substrate/Reagent | Calculated Activation Energy (ΔG‡ or Ea) | Method |
| N-Alkylation (N1) | Pyrazole + CH₃Br | 6.4 kcal/mol | QM Calculation |
| N-Alkylation (N2) | Pyrazole + CH₃Br | 9.4 kcal/mol | QM Calculation |
| N-Alkylation (N1) | Pyrazole + N-methyl chloroacetamide | 18.0 kcal/mol | QM Calculation |
| N-Alkylation (N2) | Pyrazole + N-methyl chloroacetamide | 15.0 kcal/mol | QM Calculation |
| Isomerization | 1-(2-fluoroethyl)-3-methyl-1H-pyrazole | 68.3 kcal/mol | DFT Calculation |
| Isomerization | 3-(1-phenyl-1H-pyrazol-2-yl)phenol | 55.4 kcal/mol | DFT Calculation |
Applications of Ethyl 3 1h Pyrazol 1 Yl Propanoate in Advanced Organic Synthesis
Role as a Synthetic Building Block for Complex Molecular Architectures
The inherent reactivity and functionality of ethyl 3-(1H-pyrazol-1-yl)propanoate make it an ideal starting material for the synthesis of more intricate molecules. illinois.eduillinois.edu Its pyrazole (B372694) core and ester group provide multiple reaction sites for elaboration and diversification, enabling chemists to construct complex three-dimensional structures. illinois.eduillinois.edu
Precursor for Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)
One of the most significant applications of this compound and its derivatives is in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.neteurjchem.comias.ac.innih.gov These bicyclic structures are of great interest due to their prevalence in medicinally important compounds, including potent and selective inhibitors of protein kinases. researchgate.net
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 5-aminopyrazole derivative, which can be conceptually derived from precursors like this compound, with a suitable 1,3-dicarbonyl compound or its equivalent. researchgate.netnih.gov The reaction proceeds through a cyclocondensation mechanism, where the amino group of the pyrazole attacks the carbonyl groups of the second component, leading to the formation of the fused pyrimidine (B1678525) ring. Various synthetic strategies, including multi-component reactions and microwave-assisted synthesis, have been developed to improve the efficiency and diversity of these transformations. researchgate.net
For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate is a key step in the multi-step synthesis of certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov Although not directly starting from this compound, this illustrates the general principle of using pyrazole-containing building blocks for constructing this fused ring system.
Intermediates for the Synthesis of Diverse Organic Compounds
Beyond fused systems, this compound serves as a valuable intermediate for a wide array of other organic compounds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 3-(1H-pyrazol-1-yl)propanoic acid, or can undergo transesterification to produce other esters. The pyrazole ring itself can be functionalized at various positions, further expanding its synthetic utility.
Derivatives of this compound are employed in the synthesis of various biologically active molecules. For example, pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and antimicrobial activities. smolecule.com The synthesis of novel pyrazole derivatives often involves the modification of precursors like this compound to introduce different substituents and functional groups, thereby tuning their biological properties. nih.gov
Table 1: Selected Research Findings on the Synthesis of Pyrazolo[1,5-a]pyrimidines
| Starting Materials | Reaction Conditions | Product Type | Key Findings | Reference |
| 5-Amino-3-methylpyrazole, Diethyl malonate | Base (sodium ethanolate) | 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Multi-step synthesis of potent PI3Kδ inhibitors. | nih.gov |
| 5-aminopyrazoles, Enaminones | Acidic medium | Pyrazolo[1,5-a]pyrimidines | Acid medium activates the endocyclic imino group for nucleophilic attack. | nih.gov |
| 5-aminopyrazoles, Enaminones/Enaminonitriles | Potassium bisulfate, ultrasonic irradiation | Pyrazolo[1,5-a]pyrimidine analogs | Green synthesis approach for bicyclic heterocycles. | nih.gov |
| 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Various reagents | Annulated pyrazolo[1,5-a]pyrimidines | Development of convenient synthetic approaches for new heterocyclic systems. | ias.ac.in |
Utilization as Ligands in Homogeneous and Heterogeneous Catalysis
The nitrogen atoms within the pyrazole ring of this compound possess lone pairs of electrons that can coordinate to metal centers. This property makes pyrazole-containing compounds, including this ester, potential ligands for the formation of metal complexes used in catalysis. While specific studies detailing the use of this compound itself as a ligand are not extensively documented in the provided search results, the broader class of pyrazole derivatives is well-established in coordination chemistry and catalysis.
The ability to tune the steric and electronic properties of the pyrazole ligand by modifying substituents on the ring or the propanoate chain allows for the fine-tuning of the catalytic activity and selectivity of the resulting metal complex. These complexes can be employed in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.
Potential in Materials Chemistry (e.g., Fluorescent Dyes, Polymers)
The pyrazole scaffold is a known fluorophore, and its derivatives are being explored for their applications in materials chemistry, particularly as fluorescent dyes. The electronic properties of the pyrazole ring, which can be modulated by substitution, influence the absorption and emission characteristics of the molecule. While direct evidence for the use of this compound in fluorescent dyes is not prominent in the search results, the potential exists to incorporate this building block into larger conjugated systems to create novel fluorescent materials.
Furthermore, the ester functionality of this compound opens up possibilities for its use in polymer chemistry. The ester can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, allowing for its incorporation into polymer chains. The resulting polymers would possess pyrazole moieties as pendant groups, which could impart specific properties to the material, such as thermal stability, altered refractive index, or the ability to coordinate with metal ions.
Future Research Directions and Perspectives
Development of Novel and More Efficient Green Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives, while extensively studied, often relies on traditional methods that may involve harsh conditions or generate significant waste. mdpi.commdpi.com Future research should prioritize the development of green synthetic routes to ethyl 3-(1H-pyrazol-1-yl)propanoate and its derivatives. Key areas of focus include one-pot multicomponent synthesis (MCS), which streamlines processes by combining multiple starting materials in a single step, and the use of environmentally benign catalysts and solvents. mdpi.com
Innovations in this area could involve leveraging phase-transfer catalysts to enable reactions in water, thereby reducing reliance on volatile organic solvents. nih.gov Furthermore, exploring catalyst-free conditions, such as iodine-mediated oxidative cyclocondensation, could offer a more sustainable and cost-effective approach. nih.govnih.gov The development of flow chemistry processes presents another promising frontier, offering enhanced control over reaction parameters, improved safety, and easier scalability. acs.org
| Green Synthetic Strategy | Potential Advantages for this compound Synthesis | Relevant Research Context |
| One-Pot Multicomponent Synthesis (MCS) | Reduces waste, saves time and resources by minimizing intermediate isolation steps. | MCS is a powerful and innovative strategy for constructing complex molecules like pyrazole derivatives. mdpi.com |
| Aqueous Phase Synthesis | Eliminates the need for hazardous organic solvents, aligning with green chemistry principles. | The use of phase transfer catalysts can facilitate reactions smoothly in water. nih.gov |
| Iodine-Mediated Cyclization | Avoids the use of expensive and toxic metal catalysts, offering a milder reaction pathway. | Iodine can mediate oxidative intramolecular C-N bond formation to generate pyrazoles in high yields. nih.govnih.gov |
| Flow Chemistry | Allows for precise control, enhanced safety for exothermic reactions, and seamless scalability. acs.org | Technology-enhanced synthesis, including flow chemistry, opens new avenues for reactivity and innovation. acs.org |
Exploration of Undiscovered Reactivity Pathways and Functionalization Strategies
While the pyrazole ring is a cornerstone of many functional molecules, exploring new ways to modify its structure is crucial for accessing novel chemical space. Future work on this compound should focus on discovering new reactivity pathways and functionalization strategies that go beyond classical methods.
A significant area for development is the direct C–H functionalization of the pyrazole ring. rsc.org Transition-metal-catalyzed C–H functionalization provides a direct, single-step method to install a wide range of functional groups, bypassing the need for pre-functionalized starting materials. rsc.org Another innovative approach is electrooxidation, a promising and environmentally friendly method for the functionalization of pyrazole derivatives, enabling C–Cl, C–Br, C–I, and C–S bond formations using electric currents. mdpi.com These techniques could be applied to selectively functionalize the C3, C4, or C5 positions of the pyrazole ring in this compound, as well as the propanoate side chain, to generate a diverse library of new compounds.
| Functionalization Strategy | Target Site on this compound | Potential Outcome |
| Transition-Metal-Catalyzed C-H Functionalization | Pyrazole ring (C3, C4, C5 positions) | Direct introduction of aryl, alkyl, or other functional groups, enhancing molecular complexity. rsc.org |
| Electrooxidative Halogenation | Pyrazole ring | Efficient and green synthesis of chloro, bromo, and iodo derivatives for further synthetic transformations. mdpi.com |
| Side-Chain Modification | Ethyl propanoate moiety | Introduction of functional groups such as hydroxyls, amines, or fluorinated moieties to alter physical and chemical properties. researchgate.net |
| Regioselective Thiylation | Pyrazole ring or side chain | Solvent-free methods can be used to introduce sulfur-containing functional groups regioselectively. umich.edu |
Application of Advanced Computational Methods for Predictive Design and Property Elucidation
Computational chemistry offers powerful tools for understanding and predicting molecular behavior, thereby accelerating the discovery process. wustl.edu The application of advanced computational methods to this compound can provide deep insights into its electronic structure, reactivity, and potential properties, guiding experimental work and minimizing trial-and-error synthesis.
Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, such as cycloaddition or functionalization reactions, and to predict the regioselectivity of these transformations. mdpi.com Molecular docking and dynamics simulations, while often used in drug discovery, can also be adapted to predict how this compound and its analogues might interact with catalysts or other reagents, guiding the design of more efficient synthetic processes. mdpi.com Furthermore, predictive models for physicochemical properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) can be used to design analogues with specific characteristics like improved solubility or stability. mdpi.comnih.gov
| Computational Method | Application to this compound | Research Goal |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict regioselectivity of functionalization. | Understand and control reaction outcomes for more precise synthesis. mdpi.com |
| Molecular Docking | Predict binding modes with catalysts or reagents. | Design more efficient catalytic systems and reaction conditions. mdpi.com |
| Molecular Dynamics (MD) Simulations | Assess the stability of interactions between the molecule and other species (e.g., enzymes, catalysts). | Confirm the stability of predicted binding modes and interactions. mdpi.com |
| ADMET Prediction | Forecast physicochemical properties of novel analogues. | Design new compounds with tailored properties for specific applications. wustl.edunih.gov |
Design and Synthesis of New Analogues with Tailored Chemical Reactivity for Specific Synthetic Goals
Building upon the foundations of green synthesis, novel functionalization, and computational design, future research should aim to create new analogues of this compound with precisely tailored reactivity. The goal is to develop a toolkit of pyrazole-based building blocks that are optimized for specific and challenging synthetic transformations.
For instance, analogues can be designed where the electronic properties of the pyrazole ring are systematically tuned by introducing electron-donating or electron-withdrawing groups. This would modulate the reactivity of the ring and the side chain for various reactions, including electrophilic or nucleophilic substitutions. The synthesis of dihydropyrazole analogues or those with different substituents on the nitrogen atom could also unlock new synthetic applications. researchgate.netnih.gov The strategic design and synthesis of such compounds, informed by computational predictions, will significantly expand the synthetic utility of the pyrazole scaffold. mdpi.comnih.gov
| Analogue Design Strategy | Example Modification | Desired Synthetic Trait |
| Electronic Tuning of Pyrazole Ring | Introduction of nitro or cyano groups | Enhanced reactivity towards nucleophilic attack. |
| Steric Hindrance Modification | Addition of bulky substituents (e.g., t-butyl) near a reactive site | Improved regioselectivity in subsequent reactions. |
| Side-Chain Alteration | Replacement of the ethyl ester with other functional groups (e.g., nitrile, acid chloride) | Access to different classes of subsequent reactions (e.g., cycloadditions, amidations). nih.gov |
| Synthesis of Hybrid Molecules | Fusing the pyrazole core with other heterocyclic systems (e.g., benzimidazole, thiophene) | Creation of novel scaffolds with unique reactivity and properties. nih.govmdpi.comnih.gov |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for ethyl 3-(1H-pyrazol-1-yl)propanoate?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between pyrazole derivatives and ethyl propanoate precursors. For example:
- Step 1 : React 1H-pyrazole with ethyl acrylate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C for 12–24 hours .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the ester product.
- Key Variables :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher temps accelerate reaction but risk side products |
| Solvent | DMF or DMSO | Enhances nucleophilicity of pyrazole |
| Reaction Time | 12–24 hours | Prolonged time improves conversion |
- Yield optimization requires monitoring by TLC or GC-MS .
Q. How can spectroscopic and analytical methods confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR :
- Pyrazole protons appear as doublets (δ 7.5–8.5 ppm for H-3/H-5; integration ratio 1:1).
- Ester carbonyl (C=O) resonates at δ 165–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) :
- Molecular ion peak at m/z 183 [M+H]⁺, with fragmentation patterns confirming ester cleavage (e.g., loss of –OEt group, m/z 138) .
- IR Spectroscopy :
- Stretching vibrations for C=O (1740 cm⁻¹) and C–N (1250 cm⁻¹) validate functional groups .
Q. What are common reaction pathways for modifying the pyrazole ring in this compound?
- Methodological Answer : The pyrazole moiety undergoes electrophilic substitution (e.g., nitration, halogenation) or cross-coupling reactions:
- Nitration : Use HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the 4-position .
- Suzuki Coupling : React with aryl boronic acids (Pd(PPh₃)₄ catalyst, Na₂CO₃, DME solvent, 80°C) to append aromatic groups .
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines, altering bioactivity .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in pyrazole functionalization?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model electron density distributions to identify reactive sites:
- Electrophilic Attack : Calculated Fukui indices highlight nucleophilic regions (e.g., C-4 in pyrazole) prone to substitution .
- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) simulations map energy barriers for competing pathways (e.g., C-3 vs. C-5 substitution) .
- Case Study : For ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate, DFT predicted >90% bromination at C-4, validated experimentally .
Q. How to resolve contradictions in reported biological activities of pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or structural variations. Mitigation strategies include:
- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial studies; IC₅₀ for enzyme inhibition) across derivatives .
- SAR Analysis : Compare substituent effects systematically:
| Derivative | Substituent | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Ethyl 3-(4-Cl-pyrazol) | 4-Cl | 12.3 (COX-2 inhibition) |
| Ethyl 3-(3-NO₂-pyrazol) | 3-NO₂ | 45.7 (COX-2 inhibition) |
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance anti-inflammatory activity) .
Q. What strategies optimize regioselectivity in substitution reactions of the ester side chain?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., 2-methylpropanoate) direct reactions to less hindered positions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attack at the ester carbonyl .
- Catalytic Control : Use organocatalysts (e.g., DMAP) to activate the ester group selectively .
- Case Study : Ethyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate showed >80% substitution at the amine group when reacted with acyl chlorides in THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
